methyl 3-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a unique combination of heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with a benzoate derivative. Key steps include:
Formation of Pyrazole Intermediate: This can be achieved through cyclocondensation of hydrazine with a carbonyl compound.
Formation of Isoxazole Intermediate: This involves cycloaddition reactions, often using nitrile oxides.
Coupling Reaction: The pyrazole and isoxazole intermediates are then coupled with a benzoate derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the presence of bioactive pyrazole and isoxazole rings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar biological activities.
Quinolinyl-pyrazoles: Compounds with a similar pyrazole structure but different functional groups.
Uniqueness
METHYL 3-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C21H19N5O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 3-[[6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N5O4/c1-4-26-9-8-16(24-26)17-11-15(18-12(2)25-30-20(18)23-17)19(27)22-14-7-5-6-13(10-14)21(28)29-3/h5-11H,4H2,1-3H3,(H,22,27) |
InChI Key |
BAEIJVHHNMCYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
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